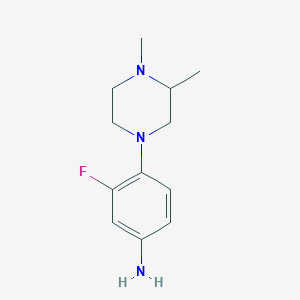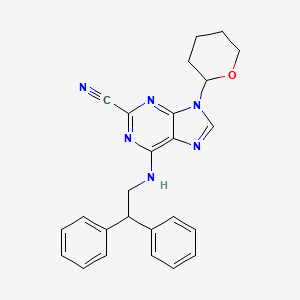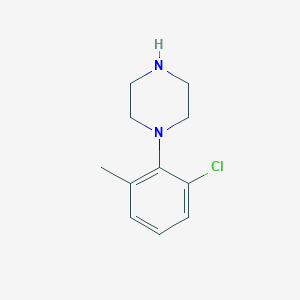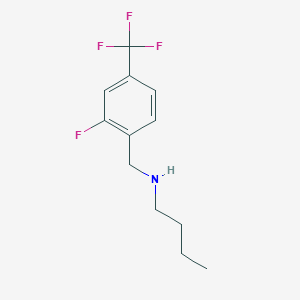
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline
Descripción general
Descripción
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that features a piperazine ring substituted with an amino group and a fluorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline typically involves the reaction of 4-amino-2-fluorobenzonitrile with 1,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with molecular targets in cells. The compound can bind to DNA, RNA, and proteins, leading to the inhibition of cellular processes. This interaction is facilitated by the presence of the amino and fluorine groups, which enhance the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
- 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18FN3 |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C12H18FN3/c1-9-8-16(6-5-15(9)2)12-4-3-10(14)7-11(12)13/h3-4,7,9H,5-6,8,14H2,1-2H3 |
Clave InChI |
YLNNSNXHIZHSBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C)C2=C(C=C(C=C2)N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)
![2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)


![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)






